molecular formula C13H18N4O B2522094 8-环丙烷羰基-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷 CAS No. 2195880-26-1

8-环丙烷羰基-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷

货号: B2522094
CAS 编号: 2195880-26-1
分子量: 246.314
InChI 键: IHPGOBIRMUTISF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure combined with a triazole ring

科学研究应用

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

作用机制

Target of Action

The primary target of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, which leads to an increase in the acetylation of specific proteins that are normally deacetylated by SIRT3 .

Biochemical Pathways

The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane affects various biochemical pathways. One of the key pathways is the SIRT3-SOD2-mROS-dependent autophagy pathway . In this pathway, the inhibition of SIRT3 leads to an increase in the acetylation of SOD2, a mitochondrial antioxidant enzyme. This results in a decrease in SOD2 activity, leading to an increase in mitochondrial reactive oxygen species (mROS) and a decrease in autophagy .

Pharmacokinetics

The pharmacokinetic properties of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32It is soluble in dmso, ethanol, and water . It is typically administered intraperitoneally at a dose of 50 mg/kg . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, need further investigation.

Result of Action

The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane leads to several molecular and cellular effects. It increases the acetylation of SOD2, leading to a decrease in SOD2 activity . This results in an increase in mROS and a decrease in autophagy . These changes can have various effects on the cell, depending on the specific cellular context.

Action Environment

The action of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to SIRT3 may affect the compound’s ability to inhibit SIRT3. Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action. The compound is stable under -20°C conditions for up to 3 years .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective for the formation of 1,2,3-triazoles . The general synthetic route includes:

    Preparation of the Azide Precursor: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.

化学反应分析

Types of Reactions

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

相似化合物的比较

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar chemical properties.

    Bicyclic Compounds: Compounds with similar bicyclic structures, such as tropane alkaloids, can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

What sets 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of the triazole ring with the bicyclic structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the class of azabicycloalkanes, which are known for their diverse biological activities, including interactions with various receptors and enzymes.

Chemical Structure

The compound's structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}

This formula indicates a complex arrangement that contributes to its biological properties.

Research suggests that 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane may act primarily as a kappa opioid receptor antagonist . This activity is significant because kappa opioid receptors are involved in pain modulation and have implications in psychiatric disorders and addiction.

In Vitro Studies

In vitro studies have demonstrated that compounds related to the azabicyclo[3.2.1]octane scaffold exhibit varying degrees of selectivity for opioid receptors. For instance, modifications to the structure can enhance selectivity towards kappa receptors while minimizing activity at mu and delta receptors. A notable example includes the synthesis of analogs with improved selectivity ratios, such as a kappa IC50 value of 172 nM and a mu:kappa ratio of 93 .

Cytokine Inhibition

Another aspect of the biological activity of this compound is its potential to inhibit cytokine production involved in inflammatory processes. This suggests a possible therapeutic application in treating inflammatory diseases .

Case Study 1: Opioid Receptor Antagonism

A series of studies focused on the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives revealed that specific modifications could yield potent kappa opioid receptor antagonists with desirable pharmacological profiles. For example, compounds with cyclohexylurea moieties showed enhanced selectivity and potency .

Case Study 2: Antiviral Activity

Recent investigations into related compounds have also suggested antiviral properties against Dengue virus (DENV) through inhibition of host kinases AAK1 and GAK, indicating broader therapeutic potential beyond opioid modulation .

Data Tables

Compound NameKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Compound A17293>174
Compound B12045>200

属性

IUPAC Name

cyclopropyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(9-1-2-9)17-10-3-4-11(17)8-12(7-10)16-6-5-14-15-16/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPGOBIRMUTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。